Molecular Weight and Mass Shift
Elacestrant-d4-1 (C30H34D4N2O2) has a molecular weight of 462.66 g/mol, representing a +4.03 Da mass shift relative to unlabeled Elacestrant (C30H38N2O2, MW 458.63 g/mol) . This 4-Dalton difference is sufficient to resolve the analyte from the internal standard in Q1 or full scan MS, avoiding isotopic overlap [1]. Comparatively, Elacestrant-d6 and -d10 exhibit larger shifts of +6 and +10 Da, respectively, which may be unnecessary or even suboptimal for certain low-resolution MS instruments [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 462.66 |
| Comparator Or Baseline | Unlabeled Elacestrant: 458.63; Elacestrant-d6: 464.69 (calculated); Elacestrant-d10: 468.7 |
| Quantified Difference | +4.03 Da vs. unlabeled; -2.03 Da vs. -d6; -6.04 Da vs. -d10 |
| Conditions | Calculated molecular weights based on molecular formulas C30H38N2O2 (unlabeled), C30H34D4N2O2 (d4), C30H32D6N2O2 (d6), C30H28D10N2O2 (d10) |
Why This Matters
A +4 Da mass shift is the industry standard for LC-MS/MS internal standards, ensuring baseline resolution from the analyte without exceeding the mass range of typical triple quadrupole instruments.
- [1] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
- [2] MedChemExpress. Elacestrant-d6 (RAD1901-d6) and Elacestrant-d10 Product Pages. View Source
